tert-Butyl 4-bromo-3-isopropoxybenzoate
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Overview
Description
tert-Butyl 4-bromo-3-isopropoxybenzoate is an organic compound with the molecular formula C14H19BrO3. It is a derivative of benzoic acid, where the hydrogen atom on the benzene ring is substituted with a bromine atom and an isopropoxy group. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl 4-bromo-3-isopropoxybenzoate typically involves the esterification of 4-bromo-3-isopropoxybenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Chemical Reactions Analysis
tert-Butyl 4-bromo-3-isopropoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Scientific Research Applications
tert-Butyl 4-bromo-3-isopropoxybenzoate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-3-isopropoxybenzoate involves its interaction with various molecular targets. The bromine atom and the ester group play crucial roles in its reactivity, allowing it to participate in a wide range of chemical reactions. The isopropoxy group also contributes to its unique chemical properties .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-bromo-3-isopropoxybenzoate include:
tert-Butyl 4-bromo-3-methoxybenzoate: This compound has a methoxy group instead of an isopropoxy group.
tert-Butyl 4-chloro-3-isopropoxybenzoate: This compound has a chlorine atom instead of a bromine atom.
tert-Butyl 4-bromo-3-ethoxybenzoate: This compound has an ethoxy group instead of an isopropoxy group.
These compounds share similar chemical structures but differ in their substituents, which can significantly affect their chemical properties and reactivity.
Properties
IUPAC Name |
tert-butyl 4-bromo-3-propan-2-yloxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO3/c1-9(2)17-12-8-10(6-7-11(12)15)13(16)18-14(3,4)5/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGVNXBYUWBPFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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